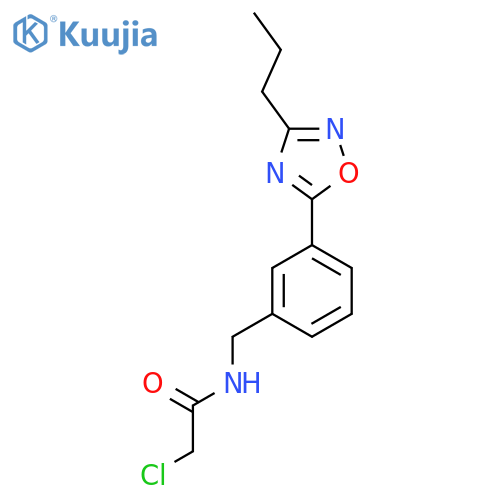Cas no 2411284-90-5 (2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide)

2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2411284-90-5
- 2-chloro-N-{[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl}acetamide
- EN300-26599404
- 2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide
- Z1562135840
- 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide
-
- インチ: 1S/C14H16ClN3O2/c1-2-4-12-17-14(20-18-12)11-6-3-5-10(7-11)9-16-13(19)8-15/h3,5-7H,2,4,8-9H2,1H3,(H,16,19)
- InChIKey: DEQZUFYJDWNBDE-UHFFFAOYSA-N
- ほほえんだ: ClCC(NCC1C=CC=C(C2=NC(CCC)=NO2)C=1)=O
計算された属性
- せいみつぶんしりょう: 293.0931045g/mol
- どういたいしつりょう: 293.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 68Ų
2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26599404-0.05g |
2-chloro-N-{[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl}acetamide |
2411284-90-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
9. Book reviews
2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamideに関する追加情報
Comprehensive Analysis of 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide (CAS No. 2411284-90-5)
The compound 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide (CAS No. 2411284-90-5) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. This article provides an in-depth exploration of its properties, synthesis, and relevance to current research trends, while addressing common queries from scientific communities and industry professionals.
One of the most notable aspects of 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide is its hybrid structure, combining a 1,2,4-oxadiazole ring with a chloroacetamide moiety. The 1,2,4-oxadiazole scaffold is widely recognized for its bioisosteric properties, often serving as a replacement for carboxylic acids or esters in drug design. This structural versatility makes the compound a valuable candidate for researchers exploring novel bioactive molecules, particularly in the context of targeted drug delivery and enzyme inhibition.
Recent advancements in heterocyclic chemistry have highlighted the growing demand for compounds like 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide, especially in the development of small-molecule therapeutics. The presence of the 3-propyl-1,2,4-oxadiazol-5-yl group enhances lipophilicity, which is crucial for improving membrane permeability—a key factor in optimizing drug bioavailability. Additionally, the chloroacetamide functional group offers reactive sites for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.
From a synthetic perspective, the preparation of 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide typically involves multi-step organic reactions, including condensation, cyclization, and amidation. Researchers often employ microwave-assisted synthesis or flow chemistry techniques to improve yield and reduce reaction times, aligning with the broader industry shift toward green chemistry and sustainable practices. These methods are particularly relevant given the increasing focus on environmentally friendly synthesis in academic and industrial settings.
The compound’s potential extends beyond pharmaceuticals. In agrochemical research, derivatives of 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide have been investigated for their herbicidal and fungicidal activities. The oxadiazole ring’s ability to interact with biological targets makes it a promising scaffold for developing next-generation crop protection agents. This aligns with the global push for sustainable agriculture and the need for safer, more efficient pest management solutions.
In material science, the compound’s aromatic and heterocyclic components contribute to its potential use in organic electronics and polymer chemistry. Its rigid structure and electron-rich properties could be leveraged in designing conductive polymers or photoactive materials, addressing the growing demand for advanced functional materials in renewable energy applications.
As the scientific community continues to explore the applications of 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide, questions frequently arise regarding its stability under various conditions, solubility profiles, and scalability of synthesis. These topics are critical for researchers aiming to translate laboratory findings into commercial products. Furthermore, computational studies, such as molecular docking and QSAR modeling, are increasingly employed to predict the compound’s interactions with biological targets, reducing the need for extensive empirical testing.
In conclusion, 2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide (CAS No. 2411284-90-5) represents a versatile and scientifically intriguing compound with broad applicability across multiple disciplines. Its unique structural attributes, combined with the ongoing advancements in synthetic and analytical methodologies, position it as a valuable subject for future research and innovation. By addressing both fundamental properties and cutting-edge applications, this article aims to serve as a comprehensive resource for professionals and enthusiasts alike.
2411284-90-5 (2-chloro-N-{3-(3-propyl-1,2,4-oxadiazol-5-yl)phenylmethyl}acetamide) 関連製品
- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- 5707-44-8(4-Ethylbiphenyl)
- 946346-38-9(3-{2-4-(3-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)
- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)
- 1071292-71-1((5-amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone)
- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)
- 1005298-35-0(2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)



